1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
CAS No.: 1955553-18-0
VCID: VC6220820
Molecular Formula: C7H11ClF3NO2
Molecular Weight: 233.62
* For research use only. Not for human or veterinary use.

Description |
1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C₇H₁₁ClF₃NO₂ and a molecular weight of 233.61 g/mol . This compound is closely related to other trifluoromethyl-substituted pyrrolidines, which are of interest in pharmaceutical and chemical research due to their unique properties and potential applications. Synthesis and PreparationThe synthesis of 1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves several steps, starting from the preparation of the parent compound, 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, followed by methylation and conversion to the hydrochloride salt. The specific synthesis route may vary depending on the desired stereochemistry and purity of the final product. Applications and Research FindingsWhile specific applications of 1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride are not widely documented, compounds with similar structures are often investigated for their potential in medicinal chemistry, particularly in the development of new drugs. The trifluoromethyl group is known for its ability to enhance metabolic stability and lipophilicity, which are desirable properties in pharmaceutical candidates. Potential Applications:
Safety and HandlingHandling of 1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride requires caution due to its chemical properties. Although specific safety data sheets (SDS) are not readily available, compounds with similar structures typically require storage in a dry, cool environment to prevent degradation. It is advisable to consult relevant safety guidelines and wear appropriate protective equipment when handling this compound. Comparison with Related Compounds
These compounds share similar molecular weights and formulas but differ in their stereochemistry and specific functional groups, which can significantly affect their chemical and biological properties. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1955553-18-0 | ||||||||||||||||
Product Name | 1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | ||||||||||||||||
Molecular Formula | C7H11ClF3NO2 | ||||||||||||||||
Molecular Weight | 233.62 | ||||||||||||||||
IUPAC Name | 1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-11-2-4(6(12)13)5(3-11)7(8,9)10;/h4-5H,2-3H2,1H3,(H,12,13);1H | ||||||||||||||||
Standard InChIKey | SGUTUAQFNYQGNB-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN1CC(C(C1)C(F)(F)F)C(=O)O.Cl | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 122236427 | ||||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume